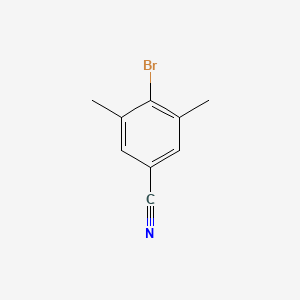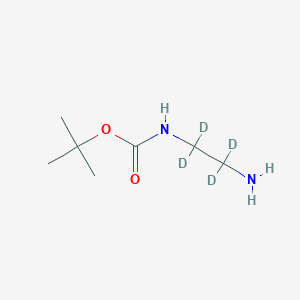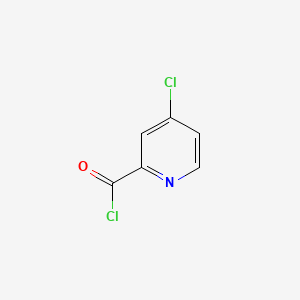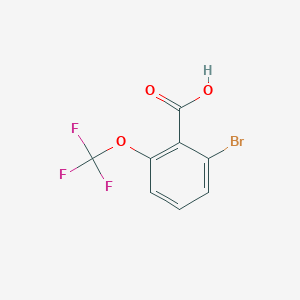
2-Bromo-6-(trifluoromethoxy)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid , the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin , and the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction , which reveal details about the conformation, polymorphism, and intermolecular interactions. These studies suggest that the presence of substituents like bromo, methoxy, and trifluoromethoxy groups can significantly influence the molecular conformation and crystal packing of these compounds.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of organometallic intermediates , the generation of aryne intermediates , and the synthesis of cocrystals with specific configurations . These reactions demonstrate the versatility of brominated and trifluoromethoxy-substituted benzoic acids in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystal structures, hydrogen bonding, and intermolecular interactions . The presence of bromo and trifluoromethoxy groups can affect properties such as polarity, reactivity, and the ability to form cocrystals or polymorphs. The cohesive energies and stability of different forms have been estimated using computational methods , providing a comparative understanding of their physical properties.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
2-Bromo-6-(trifluoromethoxy)benzoic acid has been explored for its applications in the synthesis of various organic compounds. Schlosser and Castagnetti (2001) investigated the treatment of related compounds with lithium diisopropylamide, leading to the generation of different phenyllithium intermediates. These intermediates were then used to synthesize new organic compounds, showcasing the role of 2-Bromo-6-(trifluoromethoxy)benzoic acid in organic synthesis (Schlosser & Castagnetti, 2001).
Larvicidal Activity
In the field of entomology, Santhanalakshmi et al. (2022) synthesized a series of compounds from 2-Bromo-6-(trifluoromethoxy)benzoic acid, which were evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. This highlights the potential use of this compound in developing new pest control agents (Santhanalakshmi et al., 2022).
Radiochemical Applications
The compound's utility extends to radiochemistry as well. Mertens, Boumon, and Steegmans (2001) used a related compound, 2-Bromo-phloretinic acid, as a precursor in the radiosynthesis of radioiodophloretinic acid, which indicates the potential application of 2-Bromo-6-(trifluoromethoxy)benzoic acid in radiochemical syntheses (Mertens, Boumon, & Steegmans, 2001).
Polymer Science
In polymer science, Kharas et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes derived from benzoic acids, which could include derivatives of 2-Bromo-6-(trifluoromethoxy)benzoic acid. This suggests its role in the development of new polymeric materials (Kharas et al., 2020).
Supramolecular Chemistry
In the field of supramolecular chemistry, Carter and Cahill (2015) reported the use of bromo-substituted benzoic acids, which could potentially include 2-Bromo-6-(trifluoromethoxy)benzoic acid, in the synthesis of compounds containing the UO2+ cation. This points towards its use in the study of uranyl assembly in the solid state (Carter & Cahill, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUHYSGAOIGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455544 | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethoxy)benzoic acid | |
CAS RN |
403646-46-8 | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



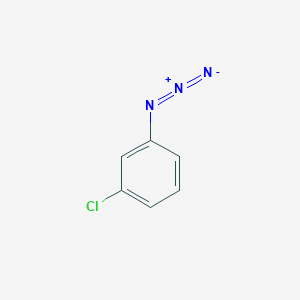
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
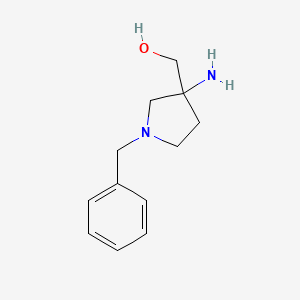
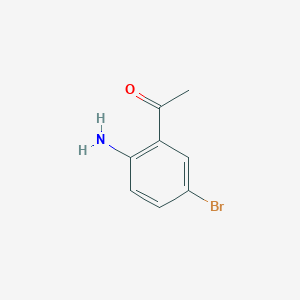
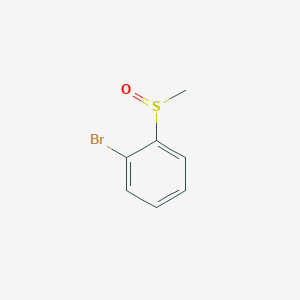
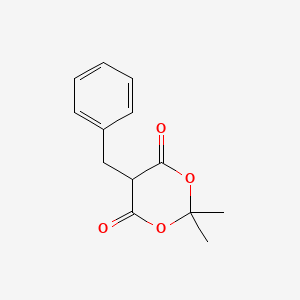
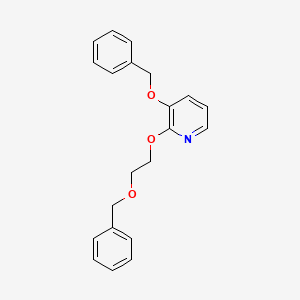
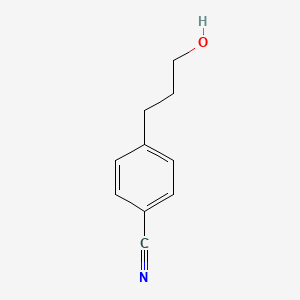
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
